molecular formula C9H13NO3 B080242 2,4,6-Trimethoxyaniline CAS No. 14227-17-9

2,4,6-Trimethoxyaniline

Cat. No.: B080242
CAS No.: 14227-17-9
M. Wt: 183.2 g/mol
InChI Key: FNSAKXLEFPFZOM-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyaniline is an organic compound with the molecular formula C₉H₁₃NO₃ It is an aromatic amine characterized by the presence of three methoxy groups attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethoxyaniline can be synthesized through several methods. One common approach involves the nitration of 1,3,5-trimethoxybenzene followed by reduction of the resulting nitro compound to the corresponding aniline. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the same nitration-reduction sequence but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically target the amino group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,4,6-Trimethoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethoxyaniline
  • 3,4,5-Trimethoxyaniline
  • 2,3,4-Trimethoxyaniline

Comparison

Compared to its analogs, 2,4,6-Trimethoxyaniline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. For example, the 2,4,6-trimethoxy configuration provides steric hindrance that can affect the compound’s interaction with enzymes and other molecular targets, potentially leading to different biological effects compared to other trimethoxyaniline isomers.

Properties

IUPAC Name

2,4,6-trimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAKXLEFPFZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161990
Record name 2,4,6-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14227-17-9
Record name 2,4,6-Trimethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14227-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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